molecular formula C14H16N2O4S B5539348 PROPAN-2-YL 2-{[5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE

PROPAN-2-YL 2-{[5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE

Cat. No.: B5539348
M. Wt: 308.35 g/mol
InChI Key: JPVHWAGAKDIJQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROPAN-2-YL 2-{[5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-{[5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE typically involves the reaction of 2-methoxyphenyl hydrazine with carbon disulfide and potassium hydroxide to form the intermediate 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with isopropyl bromoacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 2-{[5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, oxadiazole derivatives, including this compound, are investigated for their potential antimicrobial, antifungal, and anticancer activities. Their ability to interact with biological targets makes them promising candidates for drug development .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-{[5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methoxy group and the sulfur atom in the molecule can also participate in hydrogen bonding and other interactions, enhancing its binding affinity to the target .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-2-propen-1-yl acetate
  • 5-Methyl-2-(propan-2-yl)phenol

Uniqueness

Compared to similar compounds, PROPAN-2-YL 2-{[5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE stands out due to its unique oxadiazole ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

propan-2-yl 2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-9(2)19-12(17)8-21-14-16-15-13(20-14)10-6-4-5-7-11(10)18-3/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVHWAGAKDIJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CSC1=NN=C(O1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.